(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid
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Overview
Description
(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid typically involves the reaction of 4-tert-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-tert-butoxybenzoic acid
Reduction: 4-tert-butoxyphenylethanol
Substitution: 4-tert-butoxyphenyl derivatives
Scientific Research Applications
(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-(4-Tert-butoxy-phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(4-Methoxy-phenyl)acrylic acid
- (3E)-3-(4-Ethoxy-phenyl)acrylic acid
- (3E)-3-(4-Isopropoxy-phenyl)acrylic acid
Uniqueness
(3E)-3-(4-Tert-butoxy-phenyl)acrylic acid is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
(E)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTBLBLMCCFGDO-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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